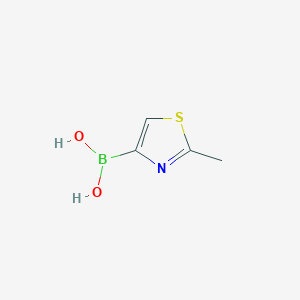
2-Methylthiazole-4-boronic acid
描述
2-Methylthiazole-4-boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 4-position
作用机制
- In the Suzuki–Miyaura coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then transfers nucleophilic organic groups from boron to palladium, resulting in the desired carbon–carbon bond formation .
Mode of Action
生化分析
Biochemical Properties
2-Methylthiazole-4-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex, enabling the coupling reaction .
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For example, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction can modulate the enzyme’s activity and has potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation and differentiation . By modulating this pathway, this compound can impact cell function and behavior.
Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with their active sites. For example, it can inhibit serine proteases by binding to the serine residue in the enzyme’s active site, thereby preventing substrate binding and catalysis .
Additionally, this compound can activate or inhibit other enzymes by interacting with their allosteric sites. These interactions can lead to conformational changes in the enzyme structure, affecting its activity and function . The compound can also influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence the overall metabolic profile of cells and tissues, affecting their function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . The subcellular localization of this compound can affect its ability to modulate gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Methylthiazole-4-boronic acid typically involves the reaction of 2-methylthiazole with a boron-containing reagent. One common method is the hydroboration of 2-methylthiazole using borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by an acidic work-up to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of organolithium or Grignard reagents to introduce the boronic acid functionality. These methods allow for the production of larger quantities of the compound with high purity .
化学反应分析
Types of Reactions: 2-Methylthiazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Halogenated or nitro-substituted thiazoles.
科学研究应用
2-Methylthiazole-4-boronic acid has a wide range of applications in scientific research:
相似化合物的比较
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
2-Thiazoleboronic acid: Lacks the methyl group but has similar reactivity.
4-Methylthiazole-2-boronic acid: Isomeric compound with the boronic acid group at a different position.
Uniqueness: 2-Methylthiazole-4-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules. Its methyl group at the 2-position also influences its reactivity and selectivity in various reactions .
属性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2S/c1-3-6-4(2-9-3)5(7)8/h2,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEANWTXHVDYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291873 | |
| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246761-85-2 | |
| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246761-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


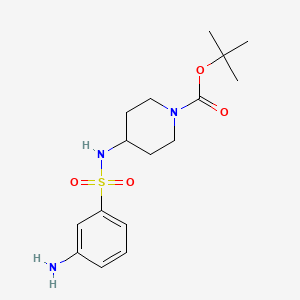
![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)
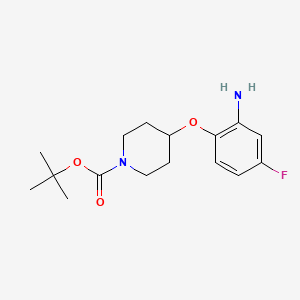
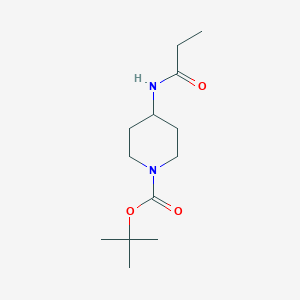
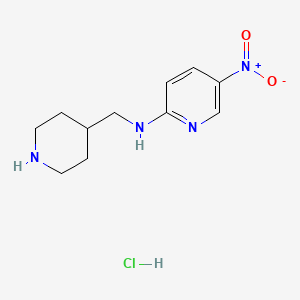
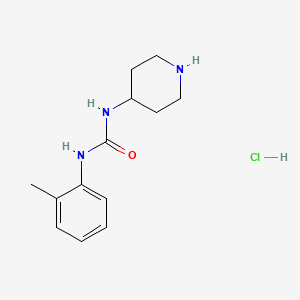
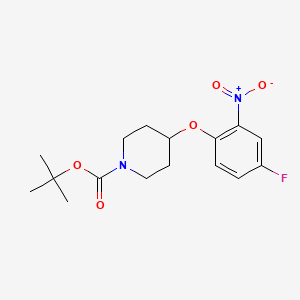
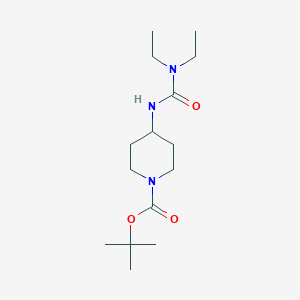
![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)
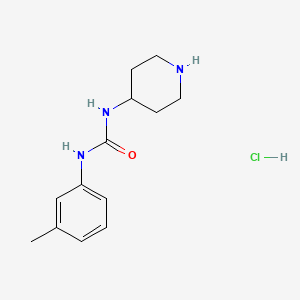

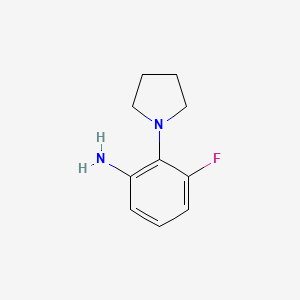
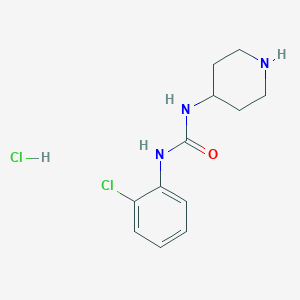
![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)
